molecular formula C9H12ClNO B3066339 (R)-(+)-Cathinone hydrochloride CAS No. 76333-53-4

(R)-(+)-Cathinone hydrochloride

Cat. No.: B3066339
CAS No.: 76333-53-4
M. Wt: 185.65 g/mol
InChI Key: HPZCAKYHISJOIK-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(+)-Cathinone hydrochloride is a chiral compound derived from the naturally occurring alkaloid cathinone, which is found in the leaves of the khat plant (Catha edulis). This compound is known for its stimulant properties, similar to those of amphetamines, and has been studied for its potential therapeutic applications as well as its psychoactive effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-cathinone hydrochloride typically involves the reduction of the corresponding β-keto amine. One common method is the reduction of ®-(+)-ephedrine or ®-(+)-pseudoephedrine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods: Industrial production of ®-(+)-cathinone hydrochloride may involve more scalable and cost-effective methods, such as catalytic hydrogenation of the precursor compounds. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions tailored to the industrial setup .

Chemical Reactions Analysis

Types of Reactions: ®-(+)-Cathinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-(+)-Cathinone hydrochloride has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of ®-(+)-cathinone hydrochloride involves its interaction with monoamine transporters in the brain. It primarily acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of amphetamines .

Comparison with Similar Compounds

    Methcathinone: A synthetic derivative with similar stimulant properties.

    Mephedrone: Another synthetic cathinone known for its psychoactive effects.

    Methylone: A β-keto analogue of MDMA with empathogenic and stimulant effects.

    MDPV (3,4-Methylenedioxypyrovalerone): A potent stimulant with a longer duration of action

Uniqueness: ®-(+)-Cathinone hydrochloride is unique due to its natural origin from the khat plant and its specific chiral configuration, which contributes to its distinct pharmacological profile. Its ability to selectively release monoamines sets it apart from other synthetic cathinones, which may have broader or different mechanisms of action .

Properties

IUPAC Name

(2R)-2-amino-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZCAKYHISJOIK-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048867
Record name (R)-(+)-Cathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76333-53-4
Record name (+)-(R)-Cathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076333534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-Cathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 76333-53-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CATHINONE HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB6I5IQSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-Cathinone hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-(+)-Cathinone hydrochloride
Reactant of Route 3
(R)-(+)-Cathinone hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-(+)-Cathinone hydrochloride
Reactant of Route 5
(R)-(+)-Cathinone hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-(+)-Cathinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.